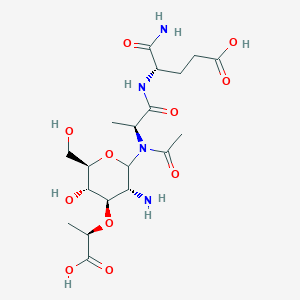

N-Acetylmuramyl-L-alanyl-L-isoglutamine

Description

Historical Context of Muramyl Peptides as Immunomodulators

The journey to understanding the immunomodulatory properties of muramyl peptides began with early investigations into adjuvants, substances that enhance the body's immune response to an antigen. In 1937, Jules Freund developed Freund's Complete Adjuvant (FCA), a powerful adjuvant composed of heat-killed mycobacteria in an oil emulsion. nih.gov While highly effective in experimental settings for eliciting strong humoral and cellular immune responses, its toxicity prevented clinical use in humans. nih.govfrontiersin.org

This led to a quest to identify the specific component within the mycobacteria responsible for its adjuvant activity. In 1974, a breakthrough occurred when researchers identified N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the minimal essential structure required for the adjuvant effects of FCA. nih.govfrontiersin.orgresearchgate.net This discovery was the culmination of independent research efforts in France, Japan, and Russia. frontiersin.orgnih.gov Scientists in Japan were investigating the virulence of human tubercle bacilli, while Russian researchers were studying the anti-cancer and immunostimulating properties of the lactic acid bacterium Lactobacillus bulgaricus. frontiersin.orgnih.gov These parallel investigations all pointed towards glycopeptides from bacterial cell walls as the source of significant biological and immunological activity. frontiersin.orgnih.gov

| Key Historical Milestones in Muramyl Peptide Research |

| 1937: Development of Freund's Complete Adjuvant (FCA), containing heat-killed mycobacteria. nih.gov |

| 1974: Identification of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the minimal active component of FCA. nih.govfrontiersin.org |

| Independent Discovery: Laboratories in Japan, France, and Russia independently uncover the immunoadjuvant properties of muramyl peptides. frontiersin.orgnih.gov |

N-Acetylmuramyl-L-alanyl-L-isoglutamine as the Minimal Bioactive Peptidoglycan Motif

Peptidoglycan is a crucial polymer that forms the structural backbone of bacterial cell walls. encyclopedia.pub It is composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), which are cross-linked by short peptide chains. nih.gov The specific composition of these peptide chains can vary between different bacterial species.

Intensive research has demonstrated that N-Acetylmuramyl-L-alanyl-D-isoglutamine represents the smallest, most fundamental fragment of peptidoglycan that retains the ability to stimulate the immune system. nih.govresearchgate.netnih.gov The specific stereochemistry of its components is critical for its bioactivity. For instance, the presence of L-alanine and D-isoglutamine is essential for its immunostimulatory properties. nih.govencyclopedia.pub If L-alanine is replaced by its D-isomer, the adjuvant activity is dramatically reduced. nih.gov Similarly, replacing D-isoglutamine with its L-isomer also results in an inactive compound. nih.govnih.gov This precise structural requirement underscores the specific nature of its interaction with host immune receptors.

Fundamental Role in Innate Immunity and Host Defense Mechanisms

The innate immune system is the body's first and non-specific line of defense against invading pathogens. It relies on a set of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) that recognize conserved molecular structures on microbes, termed Pathogen-Associated Molecular Patterns (PAMPs). lakeheadu.ca N-Acetylmuramyl-L-alanyl-D-isoglutamine is a classic example of a PAMP. encyclopedia.pub

The primary host sensor for MDP is the cytoplasmic protein Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). nih.govlakeheadu.canih.govwikipedia.org When MDP enters the cytoplasm of immune cells, such as macrophages and dendritic cells, it binds to NOD2. nih.govlakeheadu.ca This binding event triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). acs.org

The activation of these pathways results in a wide array of immune responses aimed at eliminating the pathogen:

Cytokine and Chemokine Production: The host cell releases pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as various chemokines. lakeheadu.casigmaaldrich.com These molecules help to recruit other immune cells to the site of infection.

Enhanced Phagocytosis: MDP stimulation increases the capacity of phagocytic cells, such as macrophages and neutrophils, to engulf and destroy invading bacteria. nih.gov

Antimicrobial Peptide Production: The host cells are induced to produce antimicrobial peptides that can directly kill pathogens. nih.gov

Stimulation of Adaptive Immunity: By activating antigen-presenting cells like dendritic cells, the innate immune response initiated by MDP helps to shape and enhance the subsequent adaptive immune response, which is a more specific and long-lasting defense mechanism. nih.gov

This multifaceted response demonstrates the fundamental role of N-Acetylmuramyl-L-alanyl-D-isoglutamine in orchestrating a robust host defense against bacterial infections. nih.govnih.gov

| Innate Immune Responses Triggered by N-Acetylmuramyl-L-alanyl-D-isoglutamine | Mechanism |

| Pathogen Recognition | Binds to the intracellular receptor NOD2. nih.govlakeheadu.canih.gov |

| Signal Transduction | Activates NF-κB and MAPK signaling pathways. acs.org |

| Inflammatory Mediator Release | Induces the production of pro-inflammatory cytokines and chemokines. lakeheadu.casigmaaldrich.com |

| Cellular Activation | Enhances the phagocytic activity of macrophages and neutrophils. nih.gov |

| Antimicrobial Action | Stimulates the synthesis of antimicrobial peptides. nih.gov |

| Link to Adaptive Immunity | Promotes antigen presentation by dendritic cells. nih.gov |

Overview of Major Academic Research Areas

The unique properties of N-Acetylmuramyl-L-alanyl-D-isoglutamine have made it a focal point of several major areas of academic research.

Adjuvant Development for Vaccines: A primary research focus is the use of MDP and its synthetic analogs as adjuvants in vaccines. frontiersin.orgnih.gov Modern subunit and synthetic vaccines are often poorly immunogenic on their own, and adjuvants are required to elicit a strong and lasting immune response. sci-hub.se Research is ongoing to develop MDP derivatives that maximize adjuvant activity while minimizing potential side effects. nih.govfrontiersin.org

Cancer Immunotherapy: Researchers are investigating the potential of MDP to stimulate the immune system to recognize and attack cancer cells. nih.govresearchgate.net By activating innate immune cells, MDP can help to create an inflammatory tumor microenvironment that is more susceptible to immune-mediated killing. frontiersin.orgnih.gov This includes its use as an adjuvant in therapeutic cancer vaccines. frontiersin.orgresearchgate.net

Inflammatory Disease Research: The central role of the MDP-NOD2 signaling pathway in immunity has led to research into its involvement in inflammatory disorders. nih.govnih.gov Notably, mutations in the NOD2 gene are strongly associated with an increased risk of Crohn's disease, an inflammatory bowel disease. nih.govwikipedia.org This has spurred research into how MDP and its analogs might be used to modulate the immune response in these conditions. nih.gov

Host-Pathogen Interactions: MDP is a valuable tool for studying the fundamental mechanisms of how the innate immune system detects and responds to bacterial infections. encyclopedia.pubnih.gov This research provides insights into the intricate molecular dialogue between microbes and their hosts.

Development of Synthetic Analogs: A significant area of research involves the chemical synthesis and modification of the MDP structure. nih.govlakeheadu.ca The goals of this research are to create analogs with enhanced biological activity, improved selectivity for specific immune pathways, and better pharmacological properties. frontiersin.orglakeheadu.ca This has led to the development of "desmuramylpeptides," which lack the sugar moiety but retain immunomodulatory activity. acs.org

| Major Research Areas Involving N-Acetylmuramyl-L-alanyl-D-isoglutamine | Research Goal |

| Vaccine Adjuvants | To enhance the immunogenicity of modern vaccines for infectious diseases. frontiersin.orgnih.govsci-hub.se |

| Cancer Immunotherapy | To stimulate the immune system to fight tumors and to serve as an adjuvant in cancer vaccines. nih.govresearchgate.net |

| Inflammatory Disorders | To understand and potentially modulate the immune response in conditions like Crohn's disease. nih.govnih.govwikipedia.org |

| Synthetic Chemistry | To create novel analogs with improved activity, selectivity, and pharmacological profiles. nih.govfrontiersin.orglakeheadu.ca |

Structure

3D Structure

Properties

Molecular Formula |

C19H32N4O11 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[acetyl-[(3R,4R,5S,6R)-3-amino-4-[(1R)-1-carboxyethoxy]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)22-10(16(21)29)4-5-12(26)27)23(9(3)25)18-13(20)15(33-8(2)19(31)32)14(28)11(6-24)34-18/h7-8,10-11,13-15,18,24,28H,4-6,20H2,1-3H3,(H2,21,29)(H,22,30)(H,26,27)(H,31,32)/t7-,8+,10-,11+,13+,14+,15+,18?/m0/s1 |

InChI Key |

JLUXOCLCUOPGIV-ODNGNKHWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H](C)C(=O)O)N)C(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N(C1C(C(C(C(O1)CO)O)OC(C)C(=O)O)N)C(=O)C |

Origin of Product |

United States |

Molecular Recognition and Receptor Interactions

Nucleotide-binding Oligomerization Domain 2 (NOD2) as the Primary Intracellular Receptor

The principal intracellular sensor for muramyl dipeptide (MDP), the biologically active stereoisomer of N-Acetylmuramyl-L-alanyl-L-isoglutamine, is the Nucleotide-binding Oligomerization Domain 2 (NOD2). nih.govinvivogen.com NOD2 is a member of the NOD-like receptor (NLR) family, characterized by a tripartite structure: a C-terminal leucine-rich repeat (LRR) domain for ligand recognition, a central nucleotide-binding and oligomerization (NACHT or NOD) domain, and N-terminal caspase recruitment domains (CARDs) for downstream signaling. nih.gov As a cytosolic pattern recognition receptor (PRR), NOD2 acts as a general sensor for both Gram-positive and Gram-negative bacteria by detecting the conserved MDP motif present in their peptidoglycan cell walls. nih.govinvivogen.comnih.gov

Direct physical interaction between MDP and the NOD2 protein has been demonstrated through various experimental approaches. Studies using purified recombinant proteins have shown that NOD2 is capable of binding directly to muramyl dipeptide. researchgate.net Specifically, the leucine-rich repeat (LRR) domain of NOD2 has been identified as the site of this interaction. nih.gov Research employing surface plasmon resonance has confirmed a high-affinity binding between the LRR domain and MDP, with a dissociation constant (KD) measured at 212 ± 24 nM. nih.gov

The recognition of muramyl dipeptide by NOD2 is highly stereospecific. The naturally occurring and immunologically active form contains an L-alanyl-D-isoglutamine dipeptide. nih.gov In contrast, the synthetic stereoisomer, this compound (L-L-MDP), fails to stimulate NOD2 and induce downstream responses, such as the production of interleukin-32 (IL-32). nih.gov This failure of the L-L isomer to activate NOD2 underscores that the specific spatial arrangement of the peptide portion is critical for effective ligand recognition by the receptor. nih.gov

The molecular recognition of MDP by NOD2 depends on specific structural features of both the ligand and the receptor. The LRR domain of NOD2 serves as the primary recognition module. nih.govembopress.org Systematic mutational analysis has revealed that specific amino acid residues within the C-terminal LRRs, particularly those predicted to form the β-strand/β-turn structure, are essential for the response to MDP. embopress.org Key residues identified as critical for this interaction include Arginine-877 (R877), Tryptophan-931 (W931), and Serine-933 (S933). nih.gov

Fragment analysis of the MDP molecule shows that both its sugar and peptide components contribute to the binding interaction. nih.gov The N-acetyl group on the muramic acid sugar is also crucial; its removal prevents the activation of the NF-κB pathway, suggesting it forms vital contacts within the NOD2 binding site. nih.gov The importance of the dipeptide configuration (L-Ala-D-isoGln) is paramount, as alterations to this structure significantly diminish or abolish NOD2 activation. nih.gov

| Component | Requirement | Supporting Evidence |

|---|---|---|

| NOD2 Domain | Leucine-Rich Repeat (LRR) Domain | Direct binding assays (Surface Plasmon Resonance) show high-affinity interaction. nih.gov |

| Critical NOD2 Residues | R877, W931, S933 | Mutagenesis studies show these residues are critical for MDP recognition. nih.govnih.gov |

| Ligand Stereochemistry | L-Alanyl-D-isoglutamine | The L-L stereoisomer fails to activate NOD2. nih.govnih.gov |

| Ligand Moiety | N-acetyl group of muramic acid | Removal of this group abrogates NF-κB activation. nih.gov |

Upon sensing and binding MDP, NOD2 undergoes significant conformational changes that are essential for signal transduction. nih.govnih.gov This ligand-induced structural shift facilitates the self-oligomerization of NOD2, a process enhanced by the binding of ATP to the central NACHT domain. researchgate.net The binding of ATP is thought to precede and facilitate both MDP binding and the subsequent oligomerization of NOD2 into a functional signaling complex. researchgate.net This activation leads to a crucial CARD-CARD homotypic interaction with the downstream effector kinase, RICK (also known as RIPK2), which in turn initiates signaling cascades that culminate in the activation of the transcription factor NF-κB. nih.gov

Alternative and Accessory Receptors Involved in this compound Sensing

While NOD2 is the primary receptor for MDP, its signaling output is often modulated and amplified through crosstalk with other pattern recognition receptors. This interplay is crucial for tailoring the innate immune response to specific pathogenic challenges.

There is extensive interplay between NOD2 and the Toll-like receptor (TLR) family. Co-stimulation of cells with MDP and various TLR ligands results in a synergistic enhancement of inflammatory responses. For instance, MDP substantially upregulates the secretion of cytokines like TNF-α and IL-1β when cells are concurrently stimulated with lipopolysaccharide (LPS), the ligand for TLR4. researchgate.netacs.org Similar synergistic effects on cytokine production have been observed with ligands for TLR2, TLR7, and TLR9. researchgate.netnih.govnih.gov This synergy suggests that NOD2 and TLRs cooperate to mount a robust defense against invading pathogens. researchgate.net In some contexts, however, NOD2 activation can also negatively regulate TLR signaling, indicating a complex regulatory role in maintaining immune homeostasis. nih.gov For example, MDP activation of NOD2 has been shown to downregulate multiple TLR responses, which may protect against excessive inflammation. nih.gov

| TLR | TLR Ligand Example | Nature of Interaction with NOD2 | Outcome |

|---|---|---|---|

| TLR2 | Bacterial lipoproteins | Synergy | Enhanced inflammatory signaling. researchgate.net |

| TLR4 | Lipopolysaccharide (LPS) | Synergy | Markedly boosted levels of IL-1β, IL-6, and TNF-α. researchgate.netacs.org |

| TLR7 | ssRNA | Synergy | Enhanced cytokine production and dendritic cell activation. researchgate.net |

| TLR9 | CpG DNA | Synergy/Negative Regulation | Enhanced TNF-α and IL-8 responses (synergy); can also be negatively regulated. nih.govnih.gov |

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form, leading to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgnih.gov The activation of the NLRP3 inflammasome is a two-step process, requiring an initial "priming" signal, often from a TLR ligand, followed by a second activation signal. frontiersin.org While MDP alone is a weak inducer, its activation of NOD2 can contribute to this process. For instance, stimulation with NOD2 agonists can synergize with other signals, such as interferon-gamma (IFN-γ), to significantly increase the production of IL-1β. acs.org This suggests that while not a direct, sole activator, NOD2 signaling can effectively prime or enhance the activation of the NLRP3 inflammasome, linking peptidoglycan sensing to this critical inflammatory pathway.

Interactions with Proton-linked Oligopeptide Transporters (POTs) and Other Unidentified Proteins

The cellular uptake and subsequent recognition of N-Acetylmuramyl-L-alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP), are critical preliminary steps for initiating an immune response. While much focus is placed on its interaction with the intracellular sensor NOD2, the mechanisms by which MDP crosses the cell membrane involve other key proteins, primarily the Proton-linked Oligopeptide Transporters (POTs). frontiersin.org Furthermore, evidence suggests interactions with other proteins beyond the well-characterized NOD-like receptors (NLRs). frontiersin.org

Members of the POT family, specifically the H+/peptide cotransporter PepT1, play a crucial role in transporting MDP from the extracellular space into the cytosol of cells, such as intestinal epithelial cells. frontiersin.orgnih.gov PepT1 is characterized as a low-affinity, high-capacity transporter with broad substrate specificity, yet it exhibits distinct selectivity. cdnsciencepub.comnih.gov The transport of MDP by PepT1 is a pivotal event, enabling the molecule to reach its primary intracellular target, NOD2, thereby triggering downstream signaling cascades like the activation of NF-κB. nih.gov This process is fundamental to the initiation of an inflammatory response. nih.gov

Research utilizing Xenopus laevis oocytes engineered to express human PepT1 (hPepT1) has been instrumental in defining the transporter's specificity. These studies have demonstrated that hPepT1 selectively transports MDP. cdnsciencepub.com However, other structurally related muramyl peptides, including those that activate NOD1, are not substrates for hPepT1. cdnsciencepub.com This selectivity suggests a specialized role for PepT1 in mediating NOD2-dependent immune surveillance in tissues where it is expressed, such as the intestinal epithelium. cdnsciencepub.com The competitive inhibition of MDP uptake by the dipeptide Gly-Gly further confirms that this transport is mediated by PepT1. nih.gov

Table 1: Transport Specificity of hPepT1 for Various Muramyl Peptides

This table summarizes the findings from a study investigating which muramyl peptides are transported by the human peptide transporter hPepT1. The data is based on experiments using Xenopus laevis oocytes expressing hPepT1.

| Compound | Activating Receptor | Transported by hPepT1 |

| Muramyl dipeptide (MDP) | NOD2 | Yes |

| N-acetyl-glucosamine-β-1,4-N-acetyl-muramyl dipeptide (GMDP) | NOD2 | No |

| 6-O-stearoyl MDP | NOD2 | No |

| N-acetyl-muramyl-L-Ala-D-Glu-L-Lys (M-TriLys) | NOD1 | No |

| N-acetyl-muramyl-L-Ala-D-Glu-meso-diaminopimelic acid (M-TriDAP) | NOD1 | No |

Data sourced from a study by Ismair et al., as described in research on hPepT1 transport properties. cdnsciencepub.com

Beyond the well-established transport via POTs and recognition by NLRs, recent findings indicate that other proteins also interact with muramyl peptides. Protein YB1 has been identified as a binding partner for muramyl peptides, capable of inducing NF-κB expression in a manner independent of NOD2. frontiersin.org Additionally, early research has suggested that muramyl peptides can interact with components of isolated rat liver mitochondria, although the specific proteins involved and the functional consequences of this interaction remain to be fully elucidated. frontiersin.org

While NOD2 is a clearly identified receptor, the detailed molecular interactions within its Leucine-rich Repeat (LRR) domain provide a clear example of the specific molecular recognition that governs MDP's activity. The binding affinity is significant, with a dissociation constant (KD) measured at 212 ± 24 nM. nih.govnih.gov This high-affinity interaction underscores the specificity of the recognition process.

Table 2: Binding Affinity of NOD2 LRR Domain to MDP and Related Fragments

This table presents the dissociation constants (KD) for the binding of the Leucine-rich Repeat (LRR) domain of the NOD2 protein to muramyl dipeptide (MDP) and its constituent parts. A lower KD value indicates a higher binding affinity.

| Ligand | Dissociation Constant (KD) (nM) |

| Muramyl Dipeptide (MDP) | 212 ± 24 |

| MurNAc (N-Acetylmuramic acid) | 409 ± 29 |

| L-Ala-D-isoGln (Dipeptide portion) | 599 ± 89 |

| GlcNAc (N-Acetylglucosamine) | 615 ± 86 |

Data reflects findings from surface plasmon resonance experiments characterizing the molecular basis of Nod2 recognition. nih.gov

These findings collectively illustrate that the biological activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine is not solely dependent on a single receptor but involves a multi-step process of transport and recognition by a network of interacting proteins, including transporters like PepT1 and other potential sensors like YB1.

Intracellular Signaling Pathways Initiated by N Acetylmuramyl L Alanyl L Isoglutamine

NOD2-Dependent Signaling Cascades

The canonical signaling pathway for N-Acetylmuramyl-L-alanyl-D-isoglutamine is initiated by its direct binding to the leucine-rich repeat (LRR) domain of the cytosolic sensor NOD2. nih.gov This recognition event is highly specific; structural analogs of MDP that cannot bind effectively to NOD2 fail to elicit a significant immune response. nih.gov Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of downstream effector molecules, thereby initiating robust pro-inflammatory and antimicrobial responses. nih.govacs.org

Following the binding of MDP and subsequent conformational changes in NOD2, the central event in signal propagation is the recruitment of the serine/threonine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK. This interaction is mediated by homotypic CARD-CARD (caspase activation and recruitment domain) interactions between NOD2 and RIP2. The recruitment of RIP2 to the activated NOD2 platform is essential for all subsequent downstream signaling.

Research has demonstrated that the kinase activity of RIP2 is indispensable for its function and stability. Autophosphorylation of RIP2 is a critical step that not only activates its signaling capabilities but also protects it from degradation. In the absence of its kinase activity, RIP2 protein levels are severely compromised, which abrogates NOD1- and NOD2-mediated immune responses. This highlights that RIP2 acts as a crucial signaling hub, and its enzymatic activity is a key determinant in the cellular response to MDP.

One of the most significant outcomes of NOD2-RIP2 signaling is the potent activation of the nuclear factor-κB (NF-κB) transcription factor family. nih.gov Activated RIP2 serves as a scaffold for the assembly of other signaling proteins, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory proteins known as inhibitors of κB (IκBα), targeting them for ubiquitination and subsequent proteasomal degradation.

The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory molecules. These include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are fundamental to orchestrating an inflammatory response. nih.gov

In parallel with NF-κB activation, the NOD2-RIP2 signaling axis also triggers the mitogen-activated protein kinase (MAPK) pathways. nih.gov Among the key MAPKs activated are p38 MAPK and the upstream MAP3K, TGF-β-activated kinase 1 (TAK1). TAK1 is a critical node in this process, often activated downstream of RIP2.

Activated TAK1 can, in turn, phosphorylate and activate MAPK kinases (MKKs), such as MKK3 and MKK6, which then directly phosphorylate and activate p38 MAPK. The activation of the MAPK cascade contributes significantly to the inflammatory response by stabilizing pro-inflammatory mRNA transcripts and promoting the translation of proteins like TNF-α and other cytokines.

The fidelity and efficiency of the signaling cascades initiated by N-Acetylmuramyl-L-alanyl-D-isoglutamine rely on the coordinated action of several adaptor proteins. These molecules function to connect the upstream receptors to downstream effector kinases and transcription factors.

CARD9 (Caspase Recruitment Domain-containing protein 9) is a key adaptor protein primarily expressed in myeloid cells that functions as a central signaling hub. cellsignal.com It can be recruited to the NOD2-RIP2 complex and is critical for linking the signal to the activation of MAPK pathways. cellsignal.comnih.gov In certain cellular contexts, CARD9 is essential for the production of specific cytokines and for driving Th17 cell responses, positioning it as a critical modulator of the adaptive immune response following innate recognition of MDP. nih.govnih.gov

NEMO (NF-κB Essential Modulator) , also known as IKKγ, is another indispensable adaptor protein in this pathway. NEMO is the non-catalytic regulatory subunit of the IκB kinase (IKK) complex. Its role is to integrate upstream signals, such as those from the RIP2-containing complex, and to facilitate the activation of the catalytic subunits of IKK (IKKα and IKKβ). Without a functional NEMO protein, the IKK complex cannot be properly activated, and the NF-κB pathway is consequently blocked.

Table 1: Key Proteins in NOD2-Dependent Signaling

| Protein | Primary Function in the Pathway |

|---|---|

| NOD2 | Directly recognizes N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and initiates the signaling cascade. researchgate.netnih.gov |

| RIP2 (RICK) | Recruited by activated NOD2; its kinase activity is essential for signal propagation to NF-κB and MAPK pathways. |

| NF-κB | A key transcription factor that, upon activation, moves to the nucleus to drive the expression of pro-inflammatory genes and cytokines. nih.gov |

| p38 MAPK | A downstream kinase in the MAPK pathway that contributes to the inflammatory response, often by stabilizing cytokine mRNAs. |

| TAK1 | An upstream kinase that activates both the NF-κB and MAPK pathways. |

| CARD9 | An adaptor protein in myeloid cells that links the NOD2 signal to MAPK activation and cytokine production. cellsignal.comnih.gov |

| NEMO (IKKγ) | The regulatory subunit of the IKK complex, essential for the activation of the NF-κB pathway. |

Biological Effects and Immunomodulatory Activities at the Molecular and Cellular Level

Induction of Pro-inflammatory Cytokine and Chemokine Production

MDP is a well-established inducer of a wide array of pro-inflammatory cytokines and chemokines, which are crucial for orchestrating an effective immune response. sigmaaldrich.comsigmaaldrich.com The production of these signaling molecules is a hallmark of the immunostimulatory properties of N-Acetylmuramyl-L-alanyl-D-isoglutamine.

N-Acetylmuramyl-L-alanyl-D-isoglutamine is a potent stimulus for the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The ability of romurtide, a derivative of MDP, to induce the synthesis of IL-1 and IL-6 has been studied in detail. frontiersin.org These cytokines are pivotal in the initiation of inflammatory responses and the activation of various immune cells.

The compound effectively stimulates the release of Tumor Necrosis Factor-alpha (TNF-α) from human monocytes. sigmaaldrich.comsigmaaldrich.com TNF-α is a key cytokine involved in systemic inflammation and the acute phase response. Additionally, N-Acetylmuramyl-L-alanyl-D-isoglutamine has been shown to stimulate the secretion of Interleukin-8 (IL-8) in human colonic cells, a chemokine responsible for the recruitment of neutrophils to sites of inflammation. researchgate.net

While direct large-scale induction of Type I Interferons (IFN-α, IFN-β) by N-Acetylmuramyl-L-alanyl-D-isoglutamine alone is not as prominently documented as for other cytokines, its role as an adjuvant can influence the broader immune response which includes interferon production. Further research is needed to fully elucidate the direct relationship between this muramyl dipeptide and Type I interferon synthesis. Similarly, its capacity to induce chemokines like CCL2, a potent monocyte chemoattractant, is an integral part of its immunomodulatory function, though specific quantitative data on CCL2 induction requires more targeted investigation.

N-Acetylmuramyl-L-alanyl-D-isoglutamine has been shown to contribute to the production of Interleukin-23 (IL-23). This cytokine is important for the differentiation and maintenance of T helper 17 (Th17) cells, which play a critical role in host defense against certain extracellular pathogens. The related compound, N-acetyl-beta-D-glucosaminyl-(1-4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, has demonstrated higher immunoadjuvant activities compared to N-Acetylmuramyl-L-alanyl-D-isoglutamine, suggesting a potential for enhanced cytokine induction, including IL-23. nih.gov

Activation and Functional Modulation of Immune Cell Subpopulations

N-Acetylmuramyl-L-alanyl-D-isoglutamine directly interacts with and activates various immune cell types, leading to an enhancement of their effector functions. This activation is a cornerstone of its ability to bolster the immune response against pathogens and other threats.

A primary target of N-Acetylmuramyl-L-alanyl-D-isoglutamine is the macrophage. nih.govasm.org The compound has been shown to activate macrophages both in vitro and in vivo. nih.gov This activation manifests in several ways, including enhanced phagocytic and bactericidal activity. For instance, a derivative, quinonyl-N-acetylmuramyl dipeptide, was found to induce cytolytic and cytostatic capacity in mouse peritoneal macrophages against tumor targets and to stimulate the release of hydrogen peroxide, a key component of the bactericidal response. nih.gov Furthermore, these activated macrophages exhibited increased phagocytic activity against erythroid targets. nih.gov The compound also enhances the antigen-presenting function of accessory cells like macrophages, which is crucial for initiating an adaptive immune response. nih.gov

Interactive Data Tables

Table 1: Effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine Derivatives on Macrophage Function

| Derivative | Target Cells | Observed Effects |

| Quinonyl-MDP-66 | Mouse Peritoneal Macrophages | Cytolysis and cytostasis against tumor targets, H₂O₂ release, antibody-dependent cell-mediated cytotoxicity, phagocytic activity. nih.gov |

| MDP(DD) conjugate | Thioglycolate-induced Macrophages | Activation of cytostatic activity. nih.gov |

Dendritic Cell Maturation and Antigen-Presenting Function

N-Acetylmuramyl-L-alanyl-L-isoglutamine plays a crucial role in the maturation and function of dendritic cells (DCs), which are potent antigen-presenting cells (APCs). Research indicates that this muramyl dipeptide can enhance the antigen-presenting capabilities of DCs. For instance, studies using acid-degradable cationic nanoparticles to deliver antigens to bone marrow-derived dendritic cells (BMDCs) have shown that the presence of such particles can trigger DC maturation. nih.gov This maturation is characterized by a more dendritic or stellate morphology, indicative of an activated state ready for antigen presentation. nih.gov

The enhanced antigen presentation is attributed to several factors. The cationic nature of delivery vehicles can increase their uptake by DCs, and the subsequent release of the encapsulated antigen within the acidic environment of lysosomes facilitates its processing and presentation on Major Histocompatibility Complex (MHC) class I molecules. nih.gov This leads to a more robust stimulation of CD8+ T cells. nih.gov Furthermore, the disruption of lysosomes by these delivery systems may in itself be a trigger for DC maturation. nih.gov

T-cell and B-cell Stimulation

The immunomodulatory effects of this compound extend to the stimulation of both T-cells and B-cells, influencing their proliferation and differentiation.

T-cell Stimulation:

This compound has been shown to influence T-cell responses, including proliferation and the polarization of T-helper (Th) cell subsets. The differentiation of naive CD4+ T cells into distinct lineages such as Th1, Th2, and Th17 is a critical aspect of the adaptive immune response. researchgate.netnih.gov Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens, while Th2 cells are crucial for humoral immunity against extracellular parasites. Th17 cells play a key role in inflammation and defense against extracellular bacteria and fungi. nih.govmdpi.com

Studies have demonstrated that at low concentrations, muramyl dipeptides can stimulate the primary immune response by increasing the frequency of induced T-helper cells. nih.gov However, at high concentrations, they can augment the frequency of induced T-suppressor cells. nih.gov The genetic background of the host also plays a significant role in the responsiveness to this compound's adjuvant effects, with some mouse strains showing a stronger T-cell dependent antibody response than others. nih.gov This suggests that genes both within and outside the major histocompatibility complex influence the magnitude of the immune response. nih.gov

B-cell Stimulation:

This compound and its derivatives have been shown to enhance antibody formation, a key function of B-cells. nih.govnih.govnih.gov The adjuvant activity of this compound can significantly increase the secondary antibody response to various antigens. nih.gov The effectiveness of this stimulation can, however, be influenced by experimental conditions, such as the relative doses of the antigen and the adjuvant, as well as the timing and route of administration. nih.gov

Natural Killer (NK) Cell Activation

This compound and its analogs have been found to modulate the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for recognizing and eliminating virally infected and transformed cells. nih.govnih.govresearchgate.net

Studies in mice have shown that the administration of muramyl dipeptides can lead to a time-dependent increase in NK cell activity. nih.gov An early, transient increase in NK activity can be observed 24 hours after injection, while a more sustained stimulation is often seen at 72 hours. nih.gov This later increase in NK cytotoxicity appears to correlate with the anti-infectious properties of these compounds. nih.gov The mechanism of this activation seems to be independent of interferon production and may involve cellular proliferation. nih.gov NK cell activation is a complex process regulated by a balance of signals from activating and inhibitory receptors on the NK cell surface. nih.govresearchgate.net

Monocyte Recruitment and Differentiation

While direct studies on the recruitment and differentiation of monocytes by this compound are not extensively detailed in the provided context, the broader immunomodulatory activities of this compound suggest an indirect influence. Monocytes are precursors to macrophages and dendritic cells, and the activation and maturation of these latter cell types by muramyl dipeptides imply an upstream effect on monocyte populations. The enhancement of antigen-presenting cell function, for example, would necessitate the presence and activation of these cells at the site of immune response. nih.gov

Modulation of Epigenetic Landscapes and Gene Expression

Emerging evidence suggests that this compound can influence the epigenetic landscape and regulate gene expression, thereby shaping the immune response at a fundamental level.

Chromatin Accessibility and Histone Modifications

Epigenetic regulation through modifications of histone proteins and chromatin structure is a key mechanism controlling gene expression. youtube.comkhanacademy.orgumn.eduyoutube.com Histone acetylation, for example, is generally associated with a more open chromatin state, allowing for transcriptional activation, while histone methylation can be associated with either activation or repression depending on the specific lysine (B10760008) residue that is modified. youtube.comnih.gov For instance, H3K4me3 is often found at active gene promoters, whereas H3K9me3 and H3K27me3 are typically associated with repressed chromatin. nih.gov

While direct studies detailing the specific effects of this compound on histone modifications like H3K4me3, H3K9me3, and H3K27ac are not explicitly available in the provided search results, the compound's ability to induce pro-inflammatory and antimicrobial genes strongly suggests an underlying modulation of chromatin accessibility and histone modifications at the promoters of these genes. The activation of specific gene expression programs necessitates changes in the chromatin state to allow for the binding of transcription factors and RNA polymerase. nih.gov

Transcriptional Regulation of Pro-inflammatory and Antimicrobial Genes

This compound is a potent inducer of pro-inflammatory and antimicrobial gene expression. This is a central aspect of its adjuvant activity. The compound is known to stimulate the production of various cytokines and other inflammatory mediators. nih.govnih.gov For example, it can induce the production of the third component of complement (C3) in mice. nih.gov

The transcriptional regulation of these genes is a complex process involving the activation of specific signaling pathways that lead to the recruitment of transcription factors to the promoter and enhancer regions of target genes. The genetic background of an individual can influence the strength of this transcriptional response, as evidenced by the differential responsiveness of various mouse strains to the adjuvant effects of muramyl dipeptides. nih.gov This highlights the interplay between genetic and epigenetic factors in determining the outcome of immune stimulation by this compound.

Influence on Metabolic Reprogramming in Immune Cells

This compound, commonly known as muramyl dipeptide (MDP), plays a significant role in modulating the host immune system. A key aspect of this modulation is its ability to induce metabolic reprogramming in immune cells. This process involves a fundamental shift in the primary metabolic pathways that cells use to generate energy and essential molecules, thereby influencing their activation, differentiation, and effector functions. The recognition of MDP by the intracellular receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), triggers signaling cascades that directly impact cellular metabolism, particularly in innate immune cells like monocytes, macrophages, and dendritic cells. nih.govnih.govmdpi.com

Upon activation by pathogens or inflammatory signals, immune cells undergo a rapid and dramatic change in their metabolic state to meet the increased bioenergetic and biosynthetic demands of an immune response. nih.gov Resting immune cells typically rely on the catabolic process of oxidative phosphorylation (OXPHOS) to efficiently generate ATP. However, activated immune cells often switch to aerobic glycolysis, a phenomenon also observed in cancer cells. This compound has been identified as a potent trigger for this metabolic switch. nih.gov

Research demonstrates that agonists for NOD1 and NOD2 receptors lead to an early and significant glycolytic reprogramming in human monocyte-derived macrophages (MDM), comparable to the effects induced by the Toll-like receptor 4 (TLR4) agonist, lipopolysaccharide (LPS). nih.gov This shift from a resting metabolic state (OXPHOS) to a highly glycolytic state is crucial for supporting pro-inflammatory functions and influencing cell fate decisions. nih.gov

The signaling pathways initiated by NOD2 activation are central to this metabolic shift. Evidence suggests the involvement of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell metabolism, growth, and proliferation. Specifically, NOD2 signaling appears to activate the mTORC2 complex, which in turn promotes the glycolytic reprogramming necessary for certain immune responses. nih.govbiorxiv.org This activation can influence the expression of key transcription factors, such as interferon regulatory factor 4 (IRF4), which is a downstream target of mTORC2 and plays a role in monocyte differentiation. nih.govresearchgate.net

The metabolic reprogramming driven by this compound has profound consequences for the differentiation of monocytes. By promoting a high glycolytic rate, NOD2 signaling can steer monocyte differentiation towards a dendritic cell (mo-DC) lineage rather than a macrophage lineage. nih.gov This suggests that the compound not only fuels the immediate inflammatory response but also helps to shape the subsequent adaptive immune response by influencing the type of antigen-presenting cells that are generated.

Detailed research findings have quantified the metabolic changes induced by this compound and its derivatives in immune cells. Studies measuring the extracellular acidification rate (ECAR), a key indicator of aerobic glycolysis, show a rapid increase in macrophages upon stimulation.

Table 1: Effect of this compound on Glycolytic Activity in Human Monocyte-Derived Macrophages (MDM) This table summarizes the observed changes in the Extracellular Acidification Rate (ECAR), a measure of glycolysis, in human MDMs following stimulation with different immune agonists. Data is based on findings from in vitro studies.

| Agonist | Concentration | Observation Time | Peak Response Time | Key Finding | Source |

| This compound (MDP) | 1 µg/ml | Within 1 hour | 2 - 2.5 hours | Induced a significant elevation of ECAR, indicating a rapid shift to glycolysis. | nih.gov |

| M-triDAP (NOD1 Agonist) | 10 µg/ml | Within 1 hour | 2 - 2.5 hours | Induced a robust elevation of ECAR, similar in magnitude to LPS. | nih.gov |

| Lipopolysaccharide (LPS) (TLR4 Agonist) | 100 ng/ml | Within 1 hour | 2 - 2.5 hours | Induced a strong elevation of ECAR, deploying most of the cell's glycolytic reserve. | nih.gov |

Furthermore, in vivo studies using a NOD2 agonist have confirmed these findings, demonstrating increased glucose utilization and lactate (B86563) production by immune cells.

Table 2: In Vivo Metabolic Effects of a NOD2 Agonist on Mouse Peritoneal Macrophages This table presents data from an in vivo study where mice were injected with a NOD2 agonist, and metabolic parameters of peritoneal macrophages were assessed ex vivo.

| Agonist | Administration | Measurement Time | Metabolic Parameter | Result | Source |

| Glucosaminyl-muramyl dipeptide (GMDP) | 100 µg injection | 2 hours post-injection | Glucose Consumption | Increased glucose consumption by peritoneal macrophages. | nih.gov |

| Glucosaminyl-muramyl dipeptide (GMDP) | 100 µg injection | 2 hours post-injection | Lactate Release | Increased lactate release by peritoneal macrophages. | nih.gov |

Structure Activity Relationships Sar and Synthetic Analogs for Research Applications

Development of Synthetic Derivatives and Analogs for Mechanistic Studies

The development of synthetic derivatives and analogs of MDP has been instrumental in dissecting the molecular mechanisms of its action and in creating new molecules with tailored immunomodulatory properties. These synthetic efforts have focused on modifying the lipophilicity of the molecule and on creating related structures like Glucosaminylmuramyl Dipeptide (GMDP).

Increasing the lipophilicity of MDP has been a key strategy to enhance its biological activity. nih.gov Lipophilic derivatives often exhibit increased immunostimulant properties compared to the parent MDP molecule. For example, B30-MDP, a lipophilic derivative, has been shown to induce significant morphological and functional changes in macrophages, including enhanced phagocytic activity, at lower doses than MDP. nih.gov Similarly, another lipophilic derivative, 1,O-(acetylmuramyl-L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate, demonstrated increased immunostimulant activity and provided greater protection against bacterial infections than MDP. nih.gov

The introduction of lipophilic moieties can be achieved at various positions on the MDP structure. Modifications at the C-terminal end of the peptide chain, such as in MTP-Cholesterol, or at the C6 position of the muramyl moiety with acyl chains, have been explored. nih.govnih.govnih.gov These modifications can influence how the molecule interacts with cell membranes and may lead to altered cellular uptake and signaling.

| Lipophilic MDP Analog | Modification | Observed Effect on Activity |

| B30-MDP | Lipophilic derivative | Enhanced macrophage phagocytic activity. nih.gov |

| 1,O-(acetylmuramyl-L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate | Lipophilic moiety on C-terminus | Increased immunostimulant activity and protection against bacterial infections. nih.gov |

| 6-O-mycoloyl-MDP | Mycoloyl group at C6 of muramyl moiety | Antitumor activities. nih.gov |

| Murabutide | N-butyl ether at D-isoglutamine | Enhances non-specific resistance to infections without pyrogenicity. nih.govnih.govfrontiersin.org |

Glucosaminylmuramyl dipeptide (GMDP), or N-acetylglucosaminyl-(β1-4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, is a naturally occurring disaccharide-containing muramyl peptide that differs from MDP by the addition of an N-acetylglucosamine residue. frontiersin.org Like MDP, GMDP is recognized by the NOD2 receptor and exhibits a wide range of immunomodulatory activities. nih.gov

GMDP has been shown to have greater adjuvant activity than MDP and stimulates both cellular and humoral immune responses. nih.govmdpi.com It can enhance the production of antibodies and inhibit the migration of macrophages. nih.gov Furthermore, GMDP has demonstrated protective effects against bacterial and viral infections in animal models. nih.govmdpi.com For instance, it can protect mice from lethal doses of E. coli and has shown antiviral activity against the influenza virus. nih.gov

An important characteristic of GMDP is that it has a less pyrogenic (fever-inducing) effect compared to MDP, which has made it a candidate for drug development. nih.gov In vitro studies have also shown that GMDP can modulate the activity of endothelial cells, although it does not appear to induce angiogenesis in vivo. nih.gov

| Compound | Structure | Key Immunomodulatory Properties |

| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | Monosaccharide dipeptide | Activates NOD2, adjuvant activity, stimulates cytokine production. nih.govinvivogen.com |

| Glucosaminylmuramyl Dipeptide (GMDP) | Disaccharide dipeptide | Higher adjuvant activity than MDP, stimulates cellular and humoral immunity, less pyrogenic than MDP. nih.govmdpi.com |

Muramyl Tripeptide Phosphatidylethanolamine (B1630911) (MTP-PE)

Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE) is a synthetic, lipophilic analog of the parent compound. Its structure is characterized by the addition of a third amino acid (a second L-alanine) to the dipeptide chain and the covalent linkage of dipalmitoyl phosphatidylethanolamine. This modification significantly increases the molecule's lipophilicity, which is a key factor in its biological activity and delivery.

The primary mechanism of action for MTP-PE involves the activation of monocytes and macrophages through the intracellular pattern recognition receptor, NOD2. nih.govinvivogen.com The increased lipophilicity of MTP-PE facilitates its incorporation into liposomes, creating a formulation known as liposomal MTP-PE (L-MTP-PE). nih.gov This encapsulation is crucial for its therapeutic application, as it allows for targeted delivery to phagocytic cells like macrophages and monocytes, which readily engulf the liposomes. nih.govfrontiersin.org Once inside the cell, MTP-PE is released and interacts with NOD2, triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, and IL-8. frontiersin.org

The addition of the phosphatidylethanolamine moiety not only enhances its ability to be encapsulated in liposomes but also contributes to a longer plasma half-life compared to the more water-soluble parent compound. frontiersin.org Research has shown that MTP-PE is a more potent activator of human monocytes than the original N-Acetylmuramyl-L-alanyl-D-isoglutamine. frontiersin.org This enhanced activity is attributed to its lipophilic nature, which allows for more efficient passage through the cell membrane. In the context of cancer immunotherapy, particularly for osteosarcoma, the activation of tumor-associated macrophages by L-MTP-PE leads to the destruction of tumor cells.

Strategies for Enhancing Specificity and Modulating Immune Responses via Structural Design

A significant focus of research on N-Acetylmuramyl-L-alanyl-D-isoglutamine analogs has been the strategic modification of their structure to enhance specificity and modulate the resulting immune response. These efforts are aimed at separating the desirable immunomodulatory effects from undesirable side effects like pyrogenicity (fever induction) and tailoring the molecules to target specific immune cells or pathways.

Differentiation of Immunomodulatory Activity from Pyrogenicity via Structural Modifications

One of the major hurdles in the clinical application of the parent compound is its inherent pyrogenicity. frontiersin.orgnih.gov This fever-inducing property is a significant side effect that researchers have sought to eliminate through targeted structural modifications. The goal is to create analogs that retain potent immunomodulatory activity while being non-pyrogenic.

Studies have shown that the pyrogenic effect of these compounds is linked to the release of endogenous pyrogens, such as certain cytokines, from phagocytic cells. nih.govoup.com Structural modifications to the parent molecule can significantly reduce this pyrogenic potential. For example, the analog Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) was developed as a safe, non-pyrogenic derivative. invivogen.comresearchgate.netnih.gov In Murabutide, the D-isoglutamine residue is modified with a butyl ester, a change that has been shown to abolish pyrogenicity while preserving the compound's ability to stimulate immune responses. invivogen.comnih.gov

Another approach to reduce pyrogenicity involves modifications to the glutamic acid residue. For instance, N-acetylmuramyl-L-alanine-D-glutamic acid (MDPA) and its dimethylester were found to be approximately ten times less pyrogenic than the parent compound. nih.govoup.com These findings highlight that alterations at the C-terminus of the peptide chain can effectively uncouple the immunoadjuvant properties from the pyrogenic effects. Increasing the lipophilicity of the molecule has also been identified as a strategy to decrease pyrogenicity. nih.gov

| Compound Name | Structural Modification from Parent Compound | Key Finding |

| Murabutide | D-isoglutamine is replaced with D-glutamine-n-butyl ester. | Non-pyrogenic while retaining immunomodulatory activity. invivogen.comnih.gov |

| N-acetylmuramyl-L-alanine-D-glutamic acid (MDPA) | The D-isoglutamine is replaced by D-glutamic acid. | Significantly less pyrogenic than the parent compound. nih.govoup.com |

Tailoring Analogs for Specific Pathway Activation or Immune Cell Targeting

Beyond reducing toxicity, structural design strategies are employed to create analogs that can selectively activate specific immune pathways or target particular immune cell populations. This allows for a more precise and controlled immunomodulatory effect.

One successful strategy for immune cell targeting involves the use of liposomes . As seen with L-MTP-PE, encapsulating lipophilic analogs within liposomes effectively targets them to phagocytic cells like macrophages and monocytes, which are key players in the innate immune response. nih.gov This approach concentrates the immunomodulatory agent in the desired cell population, enhancing its efficacy and minimizing off-target effects.

Another powerful technique for targeting specific immune cells is through glycosylation . For example, the addition of mannose residues to desmuramyl peptides (analogs lacking the muramic acid moiety) can target these compounds to dendritic cells (DCs) and macrophages, which express mannose receptors on their surface. nih.govmdpi.com This targeted delivery to antigen-presenting cells like DCs is highly desirable for vaccine adjuvant development, as it can lead to enhanced antigen presentation and a more robust adaptive immune response. nih.gov

Furthermore, structural modifications can influence the type of immune response generated. For instance, the choice of lipophilic substituent in desmuramylpeptide analogs can modulate the cytokine profile, potentially polarizing the immune response towards a Th1 (cell-mediated immunity) or Th2 (humoral immunity) phenotype. nih.gov This ability to steer the immune response is critical for designing effective therapies for a variety of diseases, from cancer to infectious diseases and allergies. For example, some cholesterol-conjugated desmuramylpeptides have shown the ability to convert inflammatory monocytes to an anti-inflammatory phenotype. acs.org

| Targeting Strategy | Key Structural Feature | Targeted Immune Cell/Pathway |

| Liposomal Encapsulation | Lipophilic analog (e.g., MTP-PE) incorporated into liposomes. | Macrophages and Monocytes. nih.gov |

| Mannosylation | Addition of mannose residues to the analog. | Dendritic Cells and Macrophages (via mannose receptors). nih.govmdpi.com |

| Lipophilic Moieties | Attachment of various lipid groups (e.g., cholesterol, fatty acids). | Can modulate cytokine profiles and influence Th1/Th2 polarization. nih.govacs.org |

Mechanisms of N Acetylmuramyl L Alanyl L Isoglutamine Transport and Processing Within Host Cells

Intracellular Uptake Mechanisms

The uptake of N-Acetylmuramyl-L-alanyl-L-isoglutamine into the host cell cytoplasm, where its primary receptor, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), resides, is a crucial first step in immune recognition nih.govwikipedia.org. This process can occur through several distinct pathways.

The human peptide transporter 1 (hPepT1), a member of the proton-coupled oligopeptide transporter (POT) or solute carrier 15 (SLC15) family, plays a significant role in the direct uptake of this compound. frontiersin.org Studies have shown that hPepT1 can mediate the transport of this dipeptide across the cell membrane. Another member of the family, SLC15A4, has been identified as an oligopeptide transporter in early endosomes that is involved in Nod1-dependent signaling, suggesting a role for such transporters in the intracellular trafficking of muramyl peptides. nih.govnih.gov

| Transporter | Location | Function |

| hPepT1 (SLC15A1) | Cell membrane | Direct transport of this compound into the cytoplasm. |

| SLC15A4 | Early endosomes | Transport of muramyl peptides from endosomes into the cytoplasm. nih.govnih.gov |

Host phagocytic cells, such as macrophages and neutrophils, can internalize whole bacteria or large fragments of bacterial cell walls through phagocytosis. nih.gov Once inside the cell within a phagosome, these bacterial components are subjected to degradation. Similarly, pinocytosis allows for the uptake of soluble peptidoglycan fragments from the extracellular environment. This internalization through endocytic pathways is a key mechanism for delivering peptidoglycan to intracellular compartments for processing and recognition. nih.gov The degradation of intact peptidoglycan within lysosomes of these immune cells has been shown to generate ligands for NOD proteins. nih.gov

Bacteria themselves can actively release peptidoglycan fragments, including this compound, into the host cell cytoplasm. This can be achieved through specialized secretion systems. Furthermore, bacteria shed extracellular vesicles that can contain these immunostimulatory molecules, which are then taken up by host cells. Bacterial autolysins, enzymes that remodel the bacterial cell wall during growth and division, also contribute to the release of muramyl peptides. frontiersin.org

Intracellular Trafficking and Compartmentalization

Once inside the host cell, this compound and larger peptidoglycan fragments undergo a complex journey of trafficking and compartmentalization. This process ensures that these molecules reach the appropriate cellular locations for detection and the initiation of signaling cascades.

Studies have demonstrated that muramyl peptides are internalized and traffic through the endocytic machinery, likely utilizing the clathrin-dependent coated pit pathway. nih.govnih.gov This trafficking is pH-dependent, with optimal internalization into the cytosol occurring from early endosomes at a mildly acidic pH of 5.5 to 6.5. nih.govnih.gov This suggests a controlled release from the endosomal compartment into the cytoplasm.

The peptidoglycan recognition protein PGLYRP-1 has been shown to localize to the endoplasmic reticulum and interact with NOD2 at the Golgi apparatus upon stimulation with certain peptidoglycan fragments. nih.gov This indicates a spatial organization of the signaling components within the cell's endomembrane system. The formation of membraneless assemblies or condensates is another mechanism for compartmentalizing cellular processes, and it is plausible that such structures are involved in concentrating the components of the this compound signaling pathway.

Enzymatic Processing and Generation of Bioactive Fragments

While this compound itself is a potent bioactive molecule, particularly as the minimal essential structure for NOD2 activation, it is often derived from the breakdown of larger peptidoglycan polymers. wikipedia.orgnih.govresearchgate.net This enzymatic processing is a critical step in generating the specific molecular patterns recognized by intracellular sensors.

Host enzymes within lysosomes, such as lysozyme (B549824), can degrade the polysaccharide backbone of peptidoglycan. youtube.com Further processing by amidases can cleave the peptide side chains from the sugar backbone. While specific host enzymes responsible for the precise cleavage of this compound in the cytoplasm are not fully elucidated, studies have shown that normal rat serum can degrade it into its constituent parts: N-acetylmuramic acid and the dipeptide L-alanine-D-isoglutamine. nih.gov The dipeptide can be further broken down into L-alanine and D-isoglutamine. nih.gov

The primary bioactive role of this compound is to act as a ligand for the cytosolic receptor NOD2. wikipedia.orgnih.gov The interaction between this compound and the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway. This activation results in the transcription of pro-inflammatory cytokines and other immune response genes. It is important to note that diastereomers of this compound, such as N-acetyl-muramyl-L-alanyl-L-isoglutamine, are significantly less active in stimulating biological responses, highlighting the stereochemical specificity of the NOD2 receptor. nih.gov

Role of N Acetylmuramyl L Alanyl L Isoglutamine in Host Pathogen Interactions: Molecular Perspectives

N-Acetylmuramyl-L-alanyl-D-isoglutamine as a Pathogen-Associated Molecular Pattern (PAMP)

N-Acetylmuramyl-L-alanyl-D-isoglutamine is recognized by the host's innate immune system as a Pathogen-Associated Molecular Pattern (PAMP). taylorandfrancis.com PAMPs are conserved molecular structures characteristic of microorganisms but not found in the host. taylorandfrancis.com This recognition is a fundamental principle of innate immunity, allowing the host to quickly identify and respond to invading pathogens. nih.gov

The immune system has evolved a set of germline-encoded pattern recognition receptors (PRRs) that specifically detect PAMPs. nih.govacs.org N-Acetylmuramyl-L-alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP), is a minimal bioactive fragment of peptidoglycan, a major component of both Gram-positive and Gram-negative bacterial cell walls. nih.govnih.gov As such, it serves as a universal signal of bacterial presence.

The interaction between MDP and its corresponding PRRs, most notably the cytoplasmic sensor NOD2, initiates a signaling cascade that leads to the activation of pro-inflammatory and antimicrobial responses. nih.govnih.gov This initial detection is crucial for orchestrating an effective defense against bacterial infection.

Origin from Bacterial Peptidoglycan and Release Mechanisms

N-Acetylmuramyl-L-alanyl-D-isoglutamine is a fundamental building block of peptidoglycan (PG), a massive polymer that forms the bacterial cell wall. wikipedia.orgvetbact.org Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. wikipedia.org It is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems. wikipedia.orgvetbact.orgnih.gov The N-acetylmuramyl-L-alanyl-D-isoglutamine moiety constitutes the core of these peptide stems in many bacterial species. nih.gov

The release of N-acetylmuramyl-L-alanyl-D-isoglutamine and other peptidoglycan fragments into the host environment occurs through several mechanisms:

Bacterial Growth and Division: During normal bacterial growth and cell division, the peptidoglycan sacculus undergoes constant remodeling. nih.gov This process involves the controlled cleavage of existing peptidoglycan by bacterial enzymes called autolysins to allow for the insertion of new material. mdpi.com This turnover inevitably leads to the release of peptidoglycan fragments, including MDP, into the surroundings.

Bacterial Lysis: The death and subsequent lysis of bacteria, whether due to host defense mechanisms like lysozyme (B549824) activity or the action of antibiotics, results in the breakdown of the cell wall and the release of large quantities of peptidoglycan components. nih.govasm.org Lysozyme, an enzyme abundant on mucosal surfaces and in phagocytic cells, specifically cleaves the glycan backbone of peptidoglycan, leading to bacterial cell death and the liberation of immunostimulatory fragments. nih.govasm.org

Secretion Systems: Some bacteria may actively release peptidoglycan fragments through specialized secretion systems, although this is a less common mechanism.

Once released, these peptidoglycan fragments, including N-acetylmuramyl-L-alanyl-D-isoglutamine, can diffuse and interact with host cells, thereby initiating an immune response.

N-Acetylmuramyl-L-alanyl-D-isoglutamine Sensing in Bacterial Infection Contexts

The sensing of N-acetylmuramyl-L-alanyl-D-isoglutamine by the host is a critical event in the recognition of a bacterial infection. This process is primarily mediated by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). nih.gov

Upon entering the host cell cytoplasm, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in the NOD2 protein, leading to its activation and the recruitment of downstream signaling adaptors, most notably the kinase RIPK2. The formation of this signaling complex initiates a cascade of events that culminates in the activation of key transcription factors, including NF-κB and the components of the mitogen-activated protein kinase (MAPK) pathway.

The activation of these transcription factors drives the expression of a wide array of genes involved in the inflammatory and antimicrobial response. This includes the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as chemokines that recruit immune cells to the site of infection. Furthermore, NOD2 signaling can lead to the production of antimicrobial peptides that directly kill bacteria.

The ability to sense N-acetylmuramyl-L-alanyl-D-isoglutamine via NOD2 is therefore essential for mounting a rapid and robust innate immune response to a wide range of bacterial pathogens.

Influence on Host-Pathogen Interplay at the Molecular Level

The interaction between N-acetylmuramyl-L-alanyl-D-isoglutamine and the host immune system is a dynamic process that significantly influences the outcome of an infection. This interplay involves both the host's efforts to eliminate the pathogen and the pathogen's strategies to subvert these defenses.

The recognition of N-acetylmuramyl-L-alanyl-D-isoglutamine by NOD2 triggers a multifaceted host defense response. The resulting pro-inflammatory cytokines and chemokines orchestrate the recruitment and activation of various immune cells, including neutrophils and macrophages, to the site of infection. These cells are critical for phagocytosing and clearing the invading bacteria.

Furthermore, the activation of NOD2 signaling can lead to the induction of autophagy, a cellular process that sequesters and degrades intracellular pathogens. This provides a direct mechanism for eliminating bacteria that have managed to invade host cells. The production of antimicrobial peptides, also stimulated by MDP sensing, further contributes to the direct killing of bacteria.

In response to the host's potent immune response triggered by peptidoglycan fragments, many pathogenic bacteria have evolved sophisticated strategies to evade detection. A primary mechanism involves the chemical modification of their peptidoglycan, which can alter its recognition by host PRRs or confer resistance to host-mediated degradation.

One well-documented strategy is the N-deacetylation of peptidoglycan . By removing the acetyl group from N-acetylglucosamine or N-acetylmuramic acid residues, bacteria can render their peptidoglycan resistant to the hydrolytic activity of lysozyme. nih.gov This prevents the breakdown of the bacterial cell wall and the subsequent release of immunostimulatory fragments like MDP, effectively cloaking the pathogen from the host's immune surveillance. nih.gov For instance, Listeria monocytogenes employs this strategy to evade immune detection and enhance its survival within the host. nih.gov

Another modification is the O-acetylation of peptidoglycan , where an acetyl group is added to the C-6 hydroxyl group of N-acetylmuramic acid residues. This modification also confers resistance to lysozyme, as seen in pathogens like Staphylococcus aureus. nih.gov

Advanced Research Methodologies and Future Directions

Biochemical and Biophysical Techniques for Studying N-Acetylmuramyl-L-alanyl-D-isoglutamine-Receptor Interactions

The interaction between N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) and its receptors, primarily the intracellular nucleotide-binding oligomerization domain-containing protein 2 (NOD2), is fundamental to its immunomodulatory effects. A variety of biochemical and biophysical techniques have been instrumental in elucidating the specifics of this molecular recognition.

Early investigations sought to provide direct evidence of the binding between MDP and NOD2. Researchers successfully expressed and purified human NOD2 from insect cells, creating the necessary tools to probe this interaction. acs.org Using novel self-assembled monolayers (SAMs) of MDP, they were able to demonstrate a direct and high-affinity interaction between the two molecules for the first time. nih.gov This foundational work dispelled previous ambiguity about whether the interaction was direct or mediated by other cellular components. acs.orgnih.gov

Subsequent studies have delved deeper into the structural basis of this interaction. Surface plasmon resonance (SPR) has been a key technique, allowing for the quantitative measurement of binding affinity. Through SPR, it was determined that the leucine-rich repeat (LRR) domain of NOD2 is sufficient for binding to MDP, with a dissociation constant (K_D) in the nanomolar range, indicating a strong interaction. nih.gov To pinpoint the critical residues within the LRR domain responsible for this recognition, alanine-scanning mutagenesis has been employed. This technique involves systematically replacing individual amino acids with alanine (B10760859) and then measuring the impact on binding affinity. Such studies have identified specific residues that, when mutated, significantly reduce the binding of NOD2 to MDP, thereby mapping the binding site. nih.gov

Circular dichroism spectroscopy and limited proteolysis have also been used to confirm that expressed NOD2 is a properly folded and functional protein, a prerequisite for meaningful binding studies. acs.orgnih.gov Furthermore, investigations have explored the role of ATP binding in the NOD2-MDP interaction. Experiments have shown that the presence or absence of ATP/ADP does not appreciably change the binding of NOD2 to MDP, suggesting that nucleotide binding is not a prerequisite for the initial recognition of the bacterial peptidoglycan fragment. acs.orgnih.gov

Molecular modeling, in conjunction with experimental data, has provided a more detailed picture of the binding orientation. Using the crystal structure of NOD2, computational docking studies predict that MDP binds within the center of the horseshoe-shaped LRR fold. nih.gov These models, validated by mutagenesis data, suggest specific hydrogen bonding interactions between amino acid residues of NOD2 and both the carbohydrate and dipeptide portions of MDP. nih.gov

Table 1: Key Biochemical and Biophysical Techniques and their Contributions

| Technique | Contribution to Understanding MDP-Receptor Interactions |

| Expression and Purification of NOD2 | Provided the necessary protein for direct binding assays. acs.org |

| Self-Assembled Monolayers (SAMs) | Enabled the first biochemical demonstration of a direct, high-affinity interaction between NOD2 and MDP. nih.gov |

| Surface Plasmon Resonance (SPR) | Quantified the high-affinity binding between the LRR domain of NOD2 and MDP and was used to assess the impact of mutations. nih.gov |

| Alanine-Scanning Mutagenesis | Identified critical amino acid residues in the NOD2 LRR domain responsible for MDP recognition. nih.gov |

| Circular Dichroism Spectroscopy | Confirmed the proper folding of the expressed NOD2 protein. acs.orgnih.gov |

| Limited Proteolysis | Assessed the structural integrity and domain organization of the purified NOD2 protein. acs.orgnih.gov |

| Molecular Modeling and Docking | Predicted the binding orientation of MDP within the LRR domain of NOD2 and identified potential hydrogen bonding interactions. nih.gov |

Genetic and RNAi Screening Approaches for Dissecting Signaling Pathways

To unravel the complex signaling cascades initiated by N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP), researchers have turned to powerful genetic and RNA interference (RNAi) screening approaches. These high-throughput methods allow for the systematic identification of genes and proteins that are essential for the cellular response to MDP.

RNAi screening, in particular, has been instrumental in mapping the regulatory network of the NOD2 signaling pathway. nih.govpnas.orgmerckmillipore.comcapes.gov.br In a landmark study, a systematic RNAi screen was performed to identify mediators of NOD2 signaling that lead to the activation of the transcription factor NF-κB. nih.govpnas.orgmerckmillipore.comcapes.gov.br This unbiased approach involved three consecutive screens, which ultimately pinpointed a set of 20 positive regulators of NF-κB activation following MDP stimulation. nih.govpnas.orgmerckmillipore.comcapes.gov.br

Among the identified regulators were well-known components of the NOD2 pathway, such as RIPK2, RELA, and BIRC4 (XIAP), which validated the screening methodology. nih.govpnas.orgmerckmillipore.com More importantly, the screen also uncovered novel players, including FRMPD2 (FERM and PDZ domain-containing 2). nih.govpnas.orgmerckmillipore.comcapes.gov.br Further investigation revealed that FRMPD2 interacts with NOD2 through its leucine-rich repeats and forms a complex with the membrane-associated protein ERBB2IP. nih.govpnas.orgmerckmillipore.comcapes.gov.br This discovery provided a deeper understanding of the spatial organization of the NOD2 signaling complex, demonstrating that FRMPD2 helps to restrict NOD2-mediated immune responses to the basolateral compartment of polarized intestinal epithelial cells. nih.govcapes.gov.br

These screening approaches have also shed light on the genetic basis of diseases associated with aberrant NOD2 signaling, such as Crohn's disease. For instance, it was shown that a genetic truncation of the NOD2 leucine-rich repeat domain, which is linked to Crohn's disease, impairs the interaction with the newly identified protein FRMPD2. nih.govcapes.gov.br This finding suggests a structural mechanism for how genetic variations can lead to a dysfunctional immune response.

The power of these screening technologies lies in their ability to move beyond a candidate-gene approach and provide a global view of the signaling network. nih.gov By systematically knocking down the expression of thousands of genes, researchers can identify unexpected components and build more comprehensive models of signaling pathways. nih.gov

Table 2: Key Findings from Genetic and RNAi Screening

| Finding | Significance |

| Identification of 20 positive NF-κB regulators | Provided a comprehensive list of proteins involved in NOD2 signaling. nih.govpnas.orgmerckmillipore.com |

| Discovery of FRMPD2 as a novel interactor | Revealed a new component of the NOD2 signaling complex. nih.govpnas.orgmerckmillipore.comcapes.gov.br |

| Role of FRMPD2 in spatial organization | Demonstrated how the signaling complex is localized within polarized epithelial cells. nih.govcapes.gov.br |

| Impaired FRMPD2 interaction with Crohn's disease-associated NOD2 mutant | Provided a mechanistic link between a genetic mutation and disease susceptibility. nih.govcapes.gov.br |

In vitro and Ex vivo Cellular Models for Immunological Research

In vitro and ex vivo cellular models are indispensable tools for investigating the immunological effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP). These systems allow for controlled experiments to dissect cellular and molecular mechanisms in a way that is not possible in vivo.

A variety of cell-based in vitro models are utilized in MDP research. These models are crucial for high-throughput screening and for gaining insights into the compound's impact on different signaling pathways and cellular functions. mdpi.com Monocultures of specific immune cells, such as macrophages and dendritic cells, are frequently used to study the direct effects of MDP on cell activation, cytokine production, and antigen presentation. nih.gov For instance, studies using cultured macrophages have been instrumental in demonstrating the dose-dependent effects of MDP, where low concentrations stimulate the antigen-presenting function of accessory cells, while high concentrations can augment the frequency of induced T-suppressor cells. nih.gov

To mimic more complex physiological conditions, co-culture systems are employed. A mixed lymphocyte reaction (MLR), where lymphocytes from two different individuals are cultured together, is a classic in vitro model to study T-cell proliferation and function. slideshare.net The addition of MDP to these cultures allows researchers to investigate its influence on T-cell responses, including the enhancement of T-helper cell frequency. nih.gov

More advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are emerging as powerful platforms. These models can better replicate the tissue-specific architecture and microenvironment, offering a more physiologically relevant context for studying the immunomodulatory properties of MDP. mdpi.com For example, 3D tissue-engineered cell culture models can maintain cell differentiation and expression levels of RNA and protein that more closely resemble those in actual organs. smolecule.com